molecular formula C21H26Cl2N2O2 B6324777 1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl CAS No. 1159825-52-1

1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

Cat. No. B6324777
CAS RN: 1159825-52-1
M. Wt: 409.3 g/mol
InChI Key: VFSKFXNCPRAKLD-UHFFFAOYSA-N
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Description

1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl (1-PC2-NMAE HCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrolidine class of compounds which are known to possess a wide range of pharmacological activities. 1-PC2-NMAE HCl has been studied for its potential as a novel therapeutic agent and has been found to possess anti-inflammatory, anti-nociceptive, and anti-depressant properties. It has also been studied for its potential applications in lab experiments.

Scientific Research Applications

1-PC2-NMAE HCl has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-nociceptive, and anti-depressant properties. In animal models, 1-PC2-NMAE HCl has been shown to reduce inflammation and pain. It has also been found to possess anti-depressant effects in animal models, with some studies showing that it can reduce depression-like behaviors. Additionally, 1-PC2-NMAE HCl has been studied for its potential applications in lab experiments.

Mechanism of Action

The exact mechanism of action of 1-PC2-NMAE HCl is not fully understood. However, it is believed to act as an agonist at the serotonin 5-HT1A receptor, as well as the μ-opioid receptor. Additionally, it has been suggested that 1-PC2-NMAE HCl may also interact with other receptors such as the δ-opioid receptor, the α2-adrenergic receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects
1-PC2-NMAE HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and pain. Additionally, it has been found to possess anti-depressant effects. It has also been found to reduce anxiety and improve cognitive performance in animal models.

Advantages and Limitations for Lab Experiments

1-PC2-NMAE HCl has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it has been found to possess a variety of pharmacological activities and can be used to study a variety of biological processes. However, there are some limitations for its use in lab experiments. For example, it is not approved for human use and has not been thoroughly studied in humans. Additionally, there is a lack of information regarding its long-term safety and efficacy.

Future Directions

1-PC2-NMAE HCl has potential applications in scientific research and lab experiments. However, further research is needed to fully understand its pharmacological properties and potential therapeutic uses. Additionally, further research is needed to evaluate its long-term safety and efficacy. Additionally, further research is needed to explore its potential applications in other areas such as cancer research and drug development.

Synthesis Methods

1-PC2-NMAE HCl can be synthesized from commercially available starting materials. The synthesis involves the reaction of N-methyl-2-(3-chlorophenyl)pyrrolidine with N-benzyloxycarbonyl-N-methyl-2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70°C for 30 minutes. The resulting product is then purified by recrystallization and isolated as the hydrochloride salt.

properties

IUPAC Name

benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSKFXNCPRAKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidin-2-(3'-chlorophenyl)-2-(N-Cbz-N-methyl)amino-ethane HCl

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